Chlorpromazine Hydrochloride

Description

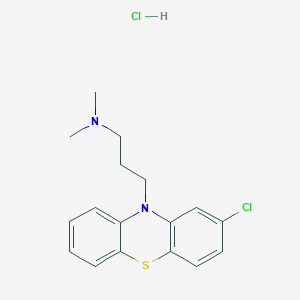

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S.ClH, C17H20Cl2N2S | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024827 | |

| Record name | Chlorpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-09-0 | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WP59609J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 to 385 °F (decomposes) (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Accidental Revolution: An In-depth Technical Guide to the Discovery of Chlorpromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of chlorpromazine (B137089) hydrochloride in the mid-20th century represents a watershed moment in the history of medicine, marking the dawn of modern psychopharmacology. This technical guide provides a comprehensive overview of the serendipitous and systematic events that led to the synthesis, preclinical evaluation, and clinical application of the first effective antipsychotic agent. It details the pivotal experiments, presents available quantitative data from seminal studies, and illustrates the logical and scientific progression of this groundbreaking discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the foundational work that transformed the treatment of psychotic disorders.

Introduction: The Pre-Chlorpromazine Era

Prior to the 1950s, the treatment landscape for severe mental illnesses such as schizophrenia was bleak. Therapeutic options were limited to crude and often brutal interventions like electroconvulsive therapy, insulin (B600854) coma therapy, and psychosurgery, with custodial care in asylums being the most common outcome.[1] The understanding of the neurobiological basis of psychiatric disorders was in its infancy, and the concept of targeted pharmacotherapy was largely non-existent.

The journey to chlorpromazine began not in the field of psychiatry, but in the quest for improved antihistamines at the Rhône-Poulenc laboratories in France.[2] This guide will trace the path from the synthesis of phenothiazine (B1677639) derivatives to the revolutionary clinical trials that established chlorpromazine as a cornerstone of psychiatric medicine.

The Synthesis of Chlorpromazine: A Chemical Breakthrough

The story of chlorpromazine's synthesis is rooted in the exploration of phenothiazine compounds. In the 1940s, a team at Rhône-Poulenc, led by chemist Paul Charpentier, was working on developing novel antihistamines.[3] This research led to the synthesis of promethazine (B1679618) in 1947, a phenothiazine derivative with pronounced sedative effects.[4]

In December 1950, in an attempt to enhance the central nervous system effects of these compounds, Charpentier and his team synthesized a series of new derivatives.[4] By introducing a chlorine atom to the phenothiazine nucleus and modifying the amino side chain of an existing compound, they created 3-chloro-10-(3-dimethylaminopropyl)phenothiazine, which was initially designated RP-4560 and would later be known as chlorpromazine.[5]

Synthesis Protocol

Preclinical Investigations: Unveiling a Unique Pharmacological Profile

The newly synthesized compound, RP-4560, was passed on to the pharmacology department at Rhône-Poulenc, headed by Simone Courvoisier, for preclinical evaluation.[3] Courvoisier's team subjected the compound to a battery of animal tests, which revealed a unique and potent profile of central nervous system activity.

Experimental Protocols: Early Animal Studies

Courvoisier and her colleagues employed several innovative animal models to characterize the effects of chlorpromazine.[3]

-

Conditioned Avoidance Response (CAR) in Rats: One of the key tests used was the conditioned avoidance response. Rats were trained to climb a rope at the sound of a bell to avoid an electric shock. While sedatives like phenobarbital (B1680315) would impair the rats' ability to climb the rope altogether, chlorpromazine uniquely abolished the conditioned response to the bell without significantly affecting the motor capacity to climb the rope to escape the shock.[5] This suggested a selective effect on the psychological component of the response rather than just motor sedation.

-

Potentiation of Anesthesia: Early studies also demonstrated that chlorpromazine significantly potentiated the effects of anesthetic agents, allowing for lower doses to be used.[6]

-

Anti-emetic Effects: The compound was also found to have powerful anti-emetic properties.

These preclinical findings highlighted that chlorpromazine was not a typical sedative but possessed a novel mechanism of action that produced a state of "disinterest" or "ataraxy" (a state of calm indifference) without inducing deep sleep.[3]

The "Lytic Cocktail" and "Artificial Hibernation": A Surgical Prelude

The first clinical application of chlorpromazine was not in psychiatry but in surgery, championed by the French surgeon Henri Laborit.[6] Laborit was searching for ways to reduce surgical shock and the physiological stress of anesthesia. He theorized that a "lytic cocktail" of drugs could induce a state of "artificial hibernation," protecting the body from the trauma of surgery.[7]

The Lytic Cocktail Composition

Laborit's lytic cocktail was a combination of drugs intended to produce autonomic stabilization. The typical composition included:

-

Pethidine (Meperidine): An opioid analgesic.

-

Promethazine: A phenothiazine antihistamine with sedative properties.

-

Chlorpromazine (RP-4560): Added for its potent central effects.

The exact ratios and dosages varied, but a common mixture involved pethidine, chlorpromazine, and promethazine in a 2:1:1 ratio.[8]

Laborit observed that patients who received the cocktail containing chlorpromazine exhibited a remarkable state of calmness and detachment from their surroundings, a "disinterestedness" that went beyond simple sedation.[6] It was this profound psychological effect that led Laborit to suggest its potential use in psychiatry.[6]

The Psychiatric Revolution: The Trials at Sainte-Anne Hospital

Following Laborit's suggestion, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris began to investigate the effects of chlorpromazine on psychiatric patients in 1952.[4] Their initial trials marked a turning point in the history of psychiatry.

Experimental Protocol: The 1952 Delay and Deniker Trial

Delay and Deniker's first major clinical trial involved 38 patients with a range of psychotic disorders.[4] While the detailed methodology of their 1952 publication is not fully available, key aspects of their protocol have been documented:

-

Patient Population: The initial cohort consisted of 38 patients exhibiting symptoms of psychosis, including mania and psychomotor excitement.[4]

-

Dosage and Administration: Unlike Laborit who used lower intravenous doses as part of a cocktail, Delay and Deniker administered chlorpromazine as a standalone treatment via daily injections.[4] They found that higher doses, typically 75-100 mg per day, were necessary to achieve a therapeutic effect in psychiatric patients.[4]

-

Observed Effects: The results were dramatic. Patients who had been agitated and unmanageable became calm and accessible. The treatment went beyond sedation, leading to improvements in thought processes and emotional behavior.[4]

Quantitative Data from Early Studies

The early clinical studies on chlorpromazine were often observational and lacked the rigorous statistical analysis of modern clinical trials. However, they provided the initial quantitative evidence of its efficacy.

| Study | Year | Patient Population | Number of Patients | Dosage | Key Quantitative Findings |

| Delay and Deniker | 1952 | Psychotic patients | 38 | 75-100 mg/day (injections) | Dramatic calming effect and improvement in psychotic symptoms.[4] |

| Lehmann and Hanrahan | 1954 | Schizophrenia, mania, and other psychoses | 71 | Varied | Significant reduction in symptoms of psychosis, with some patients becoming symptom-free.[1] |

| First Psychiatric Patient (Jacques Lh.) | 1952 | Mania | 1 | 50 mg IV initially, total of 855 mg over 3 weeks | Discharged after three weeks, able to "resume normal life".[6] |

Early Understanding of the Mechanism of Action

The precise mechanism of action of chlorpromazine was not understood at the time of its discovery. The initial theory, based on its effects in surgery, was related to "artificial hibernation" and autonomic stabilization.[6] However, as its unique psychological effects became apparent, researchers began to explore its impact on the central nervous system.

It was not until the late 1950s and early 1960s that the role of neurotransmitters like dopamine (B1211576) in the brain began to be elucidated.[9] Arvid Carlsson's work in the late 1950s was pivotal in establishing dopamine as a neurotransmitter.[10] Subsequent research revealed that chlorpromazine's antipsychotic effects were primarily due to its ability to block dopamine D2 receptors in the brain.[6] It was also found to have antagonist effects on a range of other receptors, including serotonin, histamine, alpha-adrenergic, and muscarinic receptors, which contributed to its broad spectrum of effects and side effects.[11]

Visualizing the Discovery and Mechanism

Diagrams of Key Processes

Caption: Logical workflow of the discovery of chlorpromazine.

Caption: Experimental workflow of the conditioned avoidance response test.

Caption: Simplified signaling pathway of chlorpromazine's receptor antagonism.

Conclusion: A Paradigm Shift in Medicine

The discovery of chlorpromazine was a landmark achievement that fundamentally altered the course of psychiatry and neuroscience. It was the first truly effective pharmacological treatment for psychosis, leading to the deinstitutionalization of many patients and ushering in the era of psychopharmacology. The story of its discovery, a blend of systematic chemical research and astute clinical observation, serves as a powerful example of translational medicine. For modern drug development professionals, the history of chlorpromazine underscores the importance of interdisciplinary collaboration and the potential for serendipitous findings to revolutionize a field of medicine. While newer antipsychotics with more refined mechanisms of action have since been developed, chlorpromazine remains a crucial benchmark and a testament to the profound impact of this accidental discovery.

References

- 1. Chlorpromazine after 50 Years [inhn.org]

- 2. researchgate.net [researchgate.net]

- 3. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. [Pharmacodynamic properties of 3-chloro-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride (R.P. 4560); experimental study of a new substance used in potentialized anesthesia and in artificial hibernation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [A new vegetative stabilizer; 4560 R.P.] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine: the rewarding years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Painlessly Brief History of Dopamine – Resource Center [bio-medical.com]

- 11. Chlorpromazine affects the numbers of Sox-2, Musashi1 and DCX-expressing cells in the rat brain subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorpromazine Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089) hydrochloride, a cornerstone of psychopharmacology, is a phenothiazine (B1677639) derivative with potent antipsychotic and antiemetic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its primary mechanism of action involving the antagonism of dopamine (B1211576) receptors. Detailed data is presented in structured tables, and key signaling pathways are visualized using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Chemical Identity

Chlorpromazine hydrochloride is the hydrochloride salt of chlorpromazine. The presence of the hydrochloride salt enhances its solubility in aqueous solutions.

-

IUPAC Name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

-

Chemical Formula: C17H19ClN2S·HCl

-

CAS Number: 69-09-0

Chemical Structure:

The core structure consists of a tricyclic phenothiazine ring system, with a chlorine atom at the C-2 position and a dimethylaminopropyl side chain attached to the nitrogen atom of the central ring.

(A 2D chemical structure image of this compound would be placed here in a full whitepaper.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its formulation, absorption, and distribution characteristics.

| Property | Value | Reference |

| Molecular Weight | 355.33 g/mol | |

| Melting Point | 179-180 °C (decomposes) | |

| Boiling Point | 200-205 °C at 0.8 mmHg (for the free base) | |

| Solubility | Very soluble in water; Freely soluble in ethanol (B145695) | |

| Soluble in methanol, ethanol (660 mg/mL), chloroform, and water (1 g/mL) | ||

| Insoluble in ether and benzene | ||

| pKa | 9.3 | |

| logP (Octanol/Water) | 5.14 (for the free base) |

Pharmacological Properties

This compound's therapeutic effects and side effect profile are a direct consequence of its interactions with a wide range of neurotransmitter receptors.

Pharmacodynamics

Chlorpromazine is a potent antagonist at various receptors, with its antipsychotic effects primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Its activity at other receptors contributes to its other therapeutic effects and its side effect profile.

| Receptor Target | Binding Affinity (Ki, nM) | Pharmacological Effect | Reference |

| Dopamine D1 | 2.7 | Antipsychotic effects, Extrapyramidal side effects | |

| Dopamine D2 | 0.8 | Antipsychotic effects, Hyperprolactinemia | |

| Dopamine D3 | 2.5 | Potential role in antipsychotic action and side effects | |

| Dopamine D4 | 7.0 | Potential role in antipsychotic action | |

| Serotonin 5-HT1A | 20 | Anxiolytic and antidepressant effects | |

| Serotonin 5-HT2A | 1.2 | Atypical antipsychotic properties, improvement of negative symptoms | |

| α1-Adrenergic | 1.8 | Orthostatic hypotension, sedation | |

| α2-Adrenergic | 10 | Sedation | |

| Histamine H1 | 0.4 | Sedation, weight gain, antiemetic effects | |

| Muscarinic M1 | 13 | Anticholinergic side effects (dry mouth, blurred vision, constipation) | |

| Muscarinic M2 | 30 | Anticholinergic side effects |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by variable absorption and extensive metabolism.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 10-70% (highly variable) | |

| Time to Peak Plasma Concentration | 2-4 hours | |

| Protein Binding | >90% | |

| Volume of Distribution | 10-20 L/kg | |

| Metabolism | Extensive hepatic metabolism via CYP2D6, CYP1A2, and CYP3A4 | |

| Elimination Half-life | ~30 hours | |

| Excretion | Primarily as metabolites in urine and feces |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of chlorpromazine as an antipsychotic is its ability to block dopamine D2 receptors in the postsynaptic neurons of the mesolimbic pathway. This blockade reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia.

Dopamine D2 Receptor Antagonism Signaling Pathway

The following diagram illustrates the signaling cascade following dopamine binding to the D2 receptor and how this compound antagonizes this process.

Caption: Dopamine D2 receptor signaling and its antagonism by chlorpromazine.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Objective: To quantify the affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a specific D2 antagonist).

-

Non-specific binding control: Haloperidol or unlabeled Spiperone.

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., 0.1-1.0 nM [³H]-Spiperone).

-

Increasing concentrations of this compound (for competition curve).

-

For total binding wells, add buffer instead of chlorpromazine.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the reaction mixtures at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Clinical Applications and Side Effects

Clinical Uses:

-

Treatment of schizophrenia and other psychotic disorders.

-

Management of nausea and vomiting.

-

Treatment of intractable hiccups.

-

Control of agitation and restlessness in certain medical conditions.

Common Side Effects:

-

Extrapyramidal Symptoms (EPS): Parkinsonism, akathisia, dystonia.

-

Anticholinergic Effects: Dry mouth, blurred vision, constipation, urinary retention.

-

Cardiovascular Effects: Orthostatic hypotension, tachycardia.

-

Endocrine Effects: Hyperprolactinemia leading to gynecomastia and menstrual irregularities.

-

Sedation and Weight Gain.

-

Tardive Dyskinesia: A serious, potentially irreversible movement disorder with long-term use.

Conclusion

This compound remains a significant molecule in the field of neuroscience and pharmacology. Its multifaceted receptor binding profile provides a basis for its therapeutic efficacy in psychosis and emesis, while also accounting for its notable side effects. A thorough understanding of its chemical and pharmacological properties is essential for the rational design of new central nervous system drugs with improved efficacy and safety profiles. This guide has provided a detailed technical overview to aid researchers and clinicians in their ongoing work with this and related compounds.

A Technical Guide to the Mechanism of Action of Chlorpromazine as a Dopamine Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089), a phenothiazine (B1677639) derivative, was the first antipsychotic medication developed and is considered a prototypical first-generation or "typical" antipsychotic.[1][2] Its therapeutic efficacy in treating psychotic disorders, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[3][4][5] This document provides an in-depth examination of this mechanism, detailing its interaction with various dopamine receptor subtypes, the subsequent effects on intracellular signaling pathways, and the pharmacological basis for both its therapeutic actions and adverse effects. We present quantitative binding affinity data, detailed experimental protocols for assessing receptor interaction, and visualizations of the key molecular and systemic pathways involved.

Introduction: The Dopamine Hypothesis and Chlorpromazine

The development of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and gave rise to the dopamine hypothesis of psychosis.[3][5] This hypothesis posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic region of the brain, contributes to the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3][5] First-generation antipsychotics like chlorpromazine exert their therapeutic effect by blocking dopamine receptors, thereby reducing this excessive dopaminergic neurotransmission.[5][6] While effective, chlorpromazine's broad pharmacological profile, which includes interactions with other neurotransmitter systems, contributes to its complex array of side effects.[1][3][4] Understanding the specifics of its interaction with dopamine receptors is crucial for contextualizing its clinical use and for the development of more targeted antipsychotic agents.

Primary Mechanism: Antagonism of the Dopamine D2 Receptor

The principal mechanism of action for chlorpromazine's antipsychotic effect is its blockade of postsynaptic dopamine D2 receptors.[3][4] All clinically effective antipsychotics demonstrate an affinity for the D2 receptor, and a therapeutic effect is typically achieved when 60-80% of these receptors are occupied.[2][7] Chlorpromazine acts as a competitive antagonist, binding to the D2 receptor at the same site as dopamine but failing to activate it, thus preventing dopamine-mediated signal transduction.[8]

D2 Receptor Signaling Cascade

Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[9][10][11] The D2 receptor is coupled to the inhibitory G protein, Gi/o.[11][12] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] By blocking the D2 receptor, chlorpromazine prevents this cascade, effectively disinhibiting adenylyl cyclase and normalizing cAMP levels in the presence of excessive dopamine.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. TYPICAL AND ATYPICAL ANTIPSYCHOTICS — SCHIZOPHRENIA | Learn More About Schizophrenia Today — PSYCHSTORY [psychstory.co.uk]

- 6. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]

- 8. quora.com [quora.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. innoprot.com [innoprot.com]

Chlorpromazine Hydrochloride: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089), a cornerstone of antipsychotic therapy, exerts its complex pharmacological effects through interactions with a wide array of neurotransmitter receptors. This in-depth technical guide provides a comprehensive overview of the receptor binding profile and affinity of chlorpromazine hydrochloride. Quantitative binding data are systematically presented in tabular format to facilitate comparative analysis. Detailed methodologies for the key experimental techniques used to determine these binding affinities are described, primarily focusing on radioligand binding assays. Furthermore, the principal signaling pathways associated with chlorpromazine's target receptors are elucidated and visualized using Graphviz diagrams, offering a clear representation of its mechanism of action at the molecular level. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuropharmacology, providing the foundational data and procedural knowledge essential for understanding the multifaceted nature of chlorpromazine's therapeutic and adverse effects.

Introduction

Chlorpromazine is a first-generation antipsychotic medication that has been instrumental in the treatment of psychotic disorders for decades.[1] Its clinical efficacy is attributed to its ability to antagonize various neurotransmitter receptors in the central nervous system.[1][2] A thorough understanding of its receptor binding profile and the affinity with which it binds to these targets is paramount for comprehending its therapeutic actions, predicting its side-effect profile, and guiding the development of novel antipsychotic agents with improved selectivity and tolerability. This guide synthesizes the available quantitative data on chlorpromazine's binding affinities and details the experimental approaches used to acquire this information.

Receptor Binding Affinity of this compound

The binding affinity of chlorpromazine for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values of chlorpromazine for key neurotransmitter receptors.

Dopamine (B1211576) Receptor Binding Affinity

Chlorpromazine exhibits a high affinity for dopamine receptors, particularly the D2 subtype, which is central to its antipsychotic effects.[1][2]

| Receptor Subtype | Chlorpromazine Ki (nM) |

| D1 | 10 - 73 |

| D2 | 1.4 - 3.5 |

| D3 | 2.5 - 7.5 |

| D4 | 5.5 - 9.7 |

| D5 | 9.5 - 133 |

Note: Data compiled from multiple sources and may exhibit variability due to different experimental conditions.[1][3]

Serotonin (B10506) Receptor Binding Affinity

Chlorpromazine also interacts with several serotonin (5-HT) receptor subtypes, which contributes to its broad pharmacological profile.[4]

| Receptor Subtype | Chlorpromazine Ki (nM) |

| 5-HT1A | Moderate Affinity (Specific Ki values not consistently reported) |

| 5-HT2A | High Affinity (Dose-dependent blockade observed)[4][5] |

| 5-HT2C | Moderate Affinity |

| 5-HT6 | High Affinity |

| 5-HT7 | High Affinity |

Adrenergic Receptor Binding Affinity

Chlorpromazine's antagonist activity at adrenergic receptors is associated with side effects such as orthostatic hypotension.[1][2]

| Receptor Subtype | Chlorpromazine Ki (nM) |

| α1 | High Affinity[3] |

| α2 | Low Affinity[3] |

Muscarinic Acetylcholine Receptor Binding Affinity

Blockade of muscarinic receptors by chlorpromazine leads to anticholinergic side effects.[1][2][6]

| Receptor Subtype | Chlorpromazine Binding |

| M1 | Antagonist[2][7] |

| M2 | Antagonist[7] |

Note: Specific Ki values for muscarinic receptor subtypes are not as consistently reported as for dopamine receptors, but chlorpromazine is a known antagonist at these sites.[6]

Histamine (B1213489) Receptor Binding Affinity

The sedative effects of chlorpromazine are largely due to its potent antagonism of H1 histamine receptors.[1][2]

| Receptor Subtype | Chlorpromazine Binding |

| H1 | Potent Antagonist[8][9] |

Experimental Protocols

The quantitative binding data presented in this guide are primarily derived from competitive radioligand binding assays. This technique is a robust and sensitive method for measuring the affinity of a ligand for its receptor.[10]

Generalized Protocol for Competitive Radioligand Binding Assay

This protocol outlines the fundamental steps involved in determining the Ki of chlorpromazine for a specific receptor.

3.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest, or from tissue homogenates known to express the receptor.

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors).

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., haloperidol (B65202) or butaclamol) to determine the amount of non-specific binding of the radioligand.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

3.1.2. Assay Procedure

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled chlorpromazine are incubated with the cell membranes in the assay buffer. A parallel incubation is performed with the radioligand and a high concentration of the non-specific binding control.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3.1.3. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of the non-specific control) from the total binding (radioactivity in the absence of a competing ligand).

-

IC50 Determination: The concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the chlorpromazine concentration and fitting the data to a sigmoidal dose-response curve. This value is the IC50.

-

Ki Calculation: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

Chlorpromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the primary signaling pathways affected by chlorpromazine.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to stimulatory (Gs) and inhibitory (Gi/o) G-proteins, respectively. Chlorpromazine antagonizes both families.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq G-protein, which activates the phospholipase C (PLC) pathway. Chlorpromazine's antagonism of this receptor is thought to contribute to its atypical antipsychotic properties.

Alpha-1 Adrenergic, Muscarinic M1, and Histamine H1 Receptor Signaling

These receptors are also primarily coupled to the Gq signaling cascade, similar to the 5-HT2A receptor. Chlorpromazine's antagonism at these sites leads to a variety of its side effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorpromazine inhibition of muscarinic-cholinergic responses in the rat parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Off-Target Effects of Chlorpromazine Hydrochloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089) (CPZ), a phenothiazine (B1677639) derivative, was the first typical antipsychotic drug developed and has been a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] Its primary therapeutic effect is attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[2] However, chlorpromazine is also known for its extensive off-target pharmacology, interacting with a wide range of other receptors, ion channels, and cellular pathways.[3][4] These off-target effects are responsible for both some of its therapeutic benefits (e.g., antiemetic effects) and its significant side-effect profile, including sedation, hypotension, and anticholinergic symptoms.[5][6]

This technical guide provides an in-depth overview of the in vitro off-target effects of chlorpromazine hydrochloride. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on its binding affinities and functional effects, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways. Understanding these off-target activities is crucial for predicting potential adverse effects, identifying new therapeutic opportunities, and developing more selective pharmacological agents.

Off-Target Binding Affinities and Functional Data

Chlorpromazine exhibits a promiscuous binding profile, interacting with numerous G-protein coupled receptors (GPCRs), ion channels, and other cellular targets. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of chlorpromazine at various off-target sites.

Receptor Binding Affinities

| Receptor Family | Receptor Subtype | Species | Ki (nM) | Radioligand | Tissue/Cell Line | Reference(s) |

| Adrenergic | α1A | Human | 1.8 | [3H]prazosin | CHO cells | [7][8] |

| α1B | Human | 2.3 | [3H]prazosin | CHO cells | [7][8] | |

| α1D | Human | 2.5 | [3H]prazosin | CHO cells | [7][8] | |

| α2A | Human | 1300 | [3H]rauwolscine | - | [9] | |

| α2C | Human | 83 | [3H]rauwolscine | - | [9] | |

| Muscarinic | M1 | Human | 13 | [3H]pirenzepine | - | [10] |

| M2 | Human | 28 | [3H]AF-DX 384 | - | [10] | |

| M3 | Human | 30 | [3H]4-DAMP | - | [10] | |

| M4 | Human | 15 | [3H]pirenzepine | - | [10] | |

| M5 | Human | 60 | [3H]pirenzepine | - | [10] | |

| Histamine | H1 | Human | 0.5 | [3H]mepyramine | - | [11] |

| Serotonin | 5-HT2A | Human | 3.2 | [3H]ketanserin | - | [12] |

| 5-HT2C | Rat | 27.1 | [3H]mesulergine | - | [12] | |

| 5-HT6 | Human | 6.3 | [3H]LSD | - | [10] | |

| 5-HT7 | Human | 13 | [3H]5-CT | - | [10] |

Ion Channel and Enzyme Inhibition

| Target | Species | IC50 | Assay Conditions | Reference(s) |

| hERG Potassium Channel | Human | 1.56 µM | Patch-clamp in CHO cells | [13] |

| Xenopus laevis | 21.6 µM | Two-microelectrode voltage-clamp in oocytes | [14] | |

| Voltage-gated K+ Channels | Rat | 6.1 µM (inward-rectifying), 16 µM (time-independent outward) | Whole-cell patch-clamp in ventricular myocytes | [15] |

| Store-operated Ca2+ Entry | Rat | 24 µM | Fura-2 AM imaging in PC12 cells | [16][17] |

| CYP1A2 | Human | 9.5 µM | Human liver microsomes | [8] |

| CYP2D6 | Human | 20 µM | Human liver microsomes | [8] |

Key Off-Target Signaling Pathways

Chlorpromazine's interactions with its off-target receptors and channels lead to the modulation of several intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by chlorpromazine in vitro.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of chlorpromazine.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of chlorpromazine for a target receptor using a competitive radioligand binding assay.[1][18][19]

1. Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

-

50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1-adrenergic receptors).

-

50 µL of a range of concentrations of this compound.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the chlorpromazine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol outlines the procedure for measuring the inhibitory effect of chlorpromazine on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[14][20][21][22][23]

1. Cell Culture and Preparation:

-

Culture cells stably expressing the hERG channel in appropriate media.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

2. Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Pipette resistance should be 2-5 MΩ.

-

Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

3. Drug Application:

-

After obtaining a stable baseline recording of hERG currents, perfuse the recording chamber with extracellular solution containing various concentrations of this compound.

-

Allow sufficient time for the drug effect to reach steady-state at each concentration.

4. Data Analysis:

-

Measure the peak tail current amplitude in the absence and presence of different concentrations of chlorpromazine.

-

Plot the percentage inhibition of the tail current as a function of the chlorpromazine concentration and fit the data to a Hill equation to determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol describes the use of a Seahorse XF Analyzer to assess the impact of chlorpromazine on mitochondrial function by measuring the oxygen consumption rate (OCR).[5][17][18][24][25]

1. Cell Culture and Plating:

-

Plate cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

2. Sensor Cartridge Hydration and Drug Plate Preparation:

-

The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, prepare a drug plate containing chlorpromazine and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations in assay medium.

3. Cell Plate Preparation:

-

Remove the cell culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium.

-

Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

4. Seahorse XF Assay:

-

Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Start the assay protocol, which will measure the basal OCR, followed by sequential injections of:

-

Chlorpromazine (or vehicle control).

-

Oligomycin (to inhibit ATP synthase).

-

FCCP (an uncoupling agent to induce maximal respiration).

-

Rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

-

5. Data Analysis:

-

The Seahorse XF software will calculate the OCR at each stage of the assay.

-

Analyze the data to determine the effect of chlorpromazine on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Intracellular Calcium Imaging with Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to chlorpromazine using the ratiometric fluorescent indicator Fura-2 AM.[3][13][26][27][28]

1. Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with a non-ionic surfactant like Pluronic F-127 in a physiological buffer such as HBSS).

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

2. Fluorescence Microscopy:

-

Mount the dish or coverslip on the stage of a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector for emission at ~510 nm.

3. Image Acquisition and Drug Application:

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Continue to acquire images to monitor the change in fluorescence intensity over time.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point in regions of interest corresponding to individual cells.

-

The F340/F380 ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the effect of chlorpromazine on calcium signaling.

Conclusion

This compound exhibits a complex in vitro pharmacological profile, with significant activity at a multitude of off-target sites. Its interactions with adrenergic, muscarinic, histaminergic, and serotonergic receptors, as well as various ion channels and intracellular signaling pathways, contribute to its diverse therapeutic and adverse effects. This technical guide provides a comprehensive summary of these off-target effects, including quantitative binding and functional data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways involved.

For researchers and drug development professionals, a thorough understanding of chlorpromazine's off-target profile is invaluable. It can aid in the interpretation of preclinical and clinical data, facilitate the design of more selective and safer drug candidates, and potentially uncover novel therapeutic applications for this well-established drug. The methodologies and data presented herein serve as a foundational resource for further investigation into the multifaceted pharmacology of chlorpromazine and other promiscuous compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha2C-Adrenoceptor blockade by clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. protocols.io [protocols.io]

- 18. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 22. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 27. ionbiosciences.com [ionbiosciences.com]

- 28. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

The Pharmacokinetics and Metabolism of Chlorpromazine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of chlorpromazine (B137089) hydrochloride (CPZ) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used antipsychotic agent in different species is crucial for the interpretation of toxicological studies, the elucidation of its mechanism of action, and the extrapolation of data to human clinical scenarios. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex metabolic pathways of chlorprom-azine.

Pharmacokinetic Parameters of Chlorpromazine in Animal Models

Chlorpromazine exhibits significant interspecies variability in its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters observed in commonly used animal models. These differences are critical considerations for dose selection and study design in preclinical research.

| Parameter | Dog | Goat | Rat |

| Elimination Half-life (t½) | ~6 hours[1] | 1.51 ± 0.48 hours[1][2] | - |

| Total Body Clearance | - | 80 ± 25 ml/min/kg[2] | - |

| Volume of Distribution (Vd) | - | Much higher than 1[3] | - |

| Protein Binding | >90%[1] | - | - |

Note: Data for all parameters were not consistently available across all species in the reviewed literature. Further targeted studies would be necessary for a complete comparative profile.

Metabolism of Chlorpromazine

Chlorpromazine undergoes extensive metabolism primarily in the liver, leading to the formation of numerous metabolites, some of which are pharmacologically active. The major metabolic pathways are consistent across species and include hydroxylation, N-demethylation, S-oxidation, and conjugation with glucuronic acid.[1][4]

Key Metabolites Identified in Animal Models:

-

7-hydroxychlorpromazine (7-OH-CPZ): A major active metabolite.[5][6]

-

Monodemethyl-chlorpromazine (nor1-CPZ): An active metabolite.[5]

-

Didemethyl-chlorpromazine (nor2-CPZ): A metabolite identified in rats.[7]

-

Chlorpromazine Sulfoxide (CPZSO): A major metabolite with reduced pharmacological activity compared to the parent drug.[1][8]

-

Chlorpromazine N-oxide (CPZ-NO): Another significant metabolite.[8]

-

Promazine (PZ): Identified as a major plasma metabolite in some studies.[7]

The biotransformation of chlorpromazine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specific isoforms involved include CYP1A2, CYP2D6, CYP4F4, and CYP4F5.[9][10][11] Formation of reactive iminoquinone species, primarily mediated by CYP2D6 and to a lesser extent CYP1A2, has also been reported.[10]

Experimental Protocols

The following section outlines a generalized experimental workflow for conducting a pharmacokinetic study of chlorpromazine in an animal model, synthesized from methodologies described in the cited literature.

Animal Models and Dosing

-

Species: Common models include rats (e.g., Wistar, Sprague-Dawley), dogs (e.g., Beagle), and non-human primates (e.g., Rhesus monkeys).[5][7][12][13][14][15]

-

Dosing: Chlorpromazine hydrochloride is typically administered intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.).[1][5][13] Doses vary depending on the species and the objectives of the study, ranging from 2.5 mg/kg to 20 mg/kg.[1][2][5][16]

Sample Collection

-

Biological Matrices: Blood (for plasma or serum), cerebrospinal fluid (CSF), and brain tissue are the most common samples collected for pharmacokinetic analysis.[5][12][17]

-

Time Points: Samples are collected at multiple time points post-administration to accurately characterize the absorption, distribution, and elimination phases.

Bioanalytical Methods

-

Sample Preparation: Due to the complexity of biological matrices and the low concentrations of chlorpromazine and its metabolites, sample preparation is a critical step. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed.[18]

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the quantitative determination of chlorpromazine and its major metabolites.[19]

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS/MS): The most widely used technique for the simultaneous quantification of chlorpromazine and its numerous metabolites in biological fluids.[8][20]

-

Spectrofluorometry: A less common but viable method for the assay of chlorpromazine.[3]

-

Visualizations

The following diagrams illustrate key aspects of chlorpromazine's metabolism and the workflow of a typical pharmacokinetic study.

References

- 1. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]

- 2. Pharmacokinetics and dosage of chlorpromazine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrofluorometric assay of chlorpromazine, half-life and pharmacokinetics of chlorpromazine in goats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. The distribution and metabolism of chlorpromazine in rats and the relationship to effects on cerebral monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of metabolites of chlorpromazine on plasma prolactin levels in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of chlorpromazine by cytochromes P450 4F4 and 4F5 and the inhibitory effect of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic and pharmacodynamic studies of chlorpromazine in rats: effect of chlorpromazine on dopamine and dopamine metabolite concentration in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpp.com [ijpp.com]

- 14. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-term chlorpromazine in rhesus monkeys: production of dyskinesias and changes in social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of chlorpromazine on the metabolism of catecholamines in dog brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic analysis of chlorpromazine in rat serum, cerebrospinal fluid and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jcbms.org [jcbms.org]

The Structural Ballet of Phenothiazine Antipsychotics: An In-Depth Guide to Their Interaction with the Dopamine D2 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of phenothiazine (B1677639) antipsychotics, a cornerstone class of drugs in the management of psychosis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies governing their therapeutic action, primarily through the lens of their interaction with the dopamine (B1211576) D2 receptor. Through a detailed exploration of their chemical architecture, quantitative binding affinities, and the experimental methodologies used to elucidate these properties, this guide serves as a critical resource for the ongoing development of novel and improved antipsychotic agents.

The Core Tenets of Phenothiazine SAR: A Tripartite Pharmacophore

The antipsychotic activity of phenothiazines is intrinsically linked to a specific three-dimensional arrangement of chemical features, often referred to as a pharmacophore. This pharmacophore can be dissected into three key components, each playing a crucial role in the molecule's ability to bind to and antagonize the dopamine D2 receptor. The foundational structure of phenothiazines consists of a tricyclic system with two benzene (B151609) rings linked by a sulfur and a nitrogen atom.[1]

The Phenothiazine Nucleus: The Anchor of Activity

The tricyclic phenothiazine ring system serves as the structural scaffold, providing the necessary lipophilicity for brain penetration.[2] However, an unsubstituted phenothiazine ring is devoid of antipsychotic activity.[3] The key to unlocking its therapeutic potential lies in the strategic placement of substituents.

C2-Position Substitution: The Electron-Withdrawing Imperative

Substitution at the C2 position of the phenothiazine nucleus is a critical determinant of antipsychotic potency.[2][4] The introduction of an electron-withdrawing group at this position significantly enhances activity.[1] The potency of the antipsychotic effect correlates with the electronegativity of the substituent, with the general order of increasing activity being:

OH < H < CH₃ < Cl < CF₃ [5]

For instance, chlorpromazine (B137089), with a chloro group at C2, is a potent antipsychotic, while triflupromazine, bearing a more electronegative trifluoromethyl group at the same position, exhibits even greater potency.[1] This electron-withdrawing group is believed to interact with the receptor binding site, potentially through hydrogen bonding with the protonated amino group of the side chain, creating a conformation that mimics dopamine.[2][6] Substitutions at other positions, such as C1, C3, or C4, generally lead to a decrease in or loss of antipsychotic activity.[4][7]

The N10-Alkyl Side Chain: The Critical Spacer

The nature of the alkyl side chain attached to the nitrogen atom at position 10 (N10) is paramount for optimal activity. A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is essential for maximal neuroleptic potency.[2][3][5] Shortening or lengthening this propylene (B89431) bridge diminishes antipsychotic efficacy.

Branching on this side chain also influences activity. A methyl group at the β-position of the side chain tends to decrease antipsychotic potency.[8]

The Terminal Amino Group: The Basic Requirement

The terminal amino group of the side chain must be tertiary for maximal antipsychotic activity.[4][5] Primary and secondary amines are less potent.[4] The nature of the substituents on this nitrogen also plays a significant role. While dimethylamino groups are common, incorporating the nitrogen into a piperazine (B1678402) or piperidine (B6355638) ring can enhance potency.[5] For example, piperazine-substituted phenothiazines, like fluphenazine (B1673473) and perphenazine, are among the most potent antipsychotics.[9] The introduction of a hydroxyethyl (B10761427) group on the piperazine ring, as seen in fluphenazine, can further increase activity.[6]

Quantitative Insights: Dopamine D2 Receptor Binding Affinities

The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[10][11] The affinity of these drugs for the D2 receptor, often expressed as the inhibition constant (Ki), provides a quantitative measure of their potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the D2 receptor binding affinities for a selection of phenothiazine derivatives, illustrating the principles of their SAR.

| Compound | C2-Substituent | N10-Side Chain | Dopamine D2 Receptor Ki (nM) |

| Chlorpromazine | -Cl | 3-(dimethylamino)propyl | 3.5[12] |

| Trifluoperazine (B1681574) | -CF₃ | 3-(4-methylpiperazin-1-yl)propyl | 1.4[12] |

| Fluphenazine | -CF₃ | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl | 0.4[13] |

| Thioridazine | -SCH₃ | 2-(1-methylpiperidin-2-yl)ethyl | - |

| Promazine | -H | 3-(dimethylamino)propyl | - |

As the table demonstrates, the presence of a more electron-withdrawing group at C2 (CF₃ in trifluoperazine and fluphenazine versus Cl in chlorpromazine) and the incorporation of a piperazine ring in the side chain contribute to higher binding affinities (lower Ki values).

Elucidating a Mechanism: The Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[10] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[14][15] This, in turn, reduces the activity of protein kinase A (PKA). Phenothiazine antipsychotics act as antagonists at these receptors, blocking the binding of dopamine and thereby preventing this inhibitory signaling cascade.

Experimental Protocols: Quantifying Receptor Affinity

The determination of binding affinities is crucial for the SAR studies of phenothiazine antipsychotics. The competitive radioligand binding assay is a standard and widely used method for this purpose.

Detailed Protocol for Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test phenothiazine derivative for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue.[16][17]

-

Radioligand: A high-affinity radiolabeled D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.[16]

-

Test Compound: The phenothiazine derivative of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or spiperone) to determine non-specific binding.[16]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[10]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

-